1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride
CAS No.: 876316-45-9
Cat. No.: VC16193929
Molecular Formula: C9H7ClN2OS
Molecular Weight: 226.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876316-45-9 |
|---|---|
| Molecular Formula | C9H7ClN2OS |
| Molecular Weight | 226.68 g/mol |
| IUPAC Name | 2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl chloride |
| Standard InChI | InChI=1S/C9H7ClN2OS/c1-12-7(9(10)13)5-6(11-12)8-3-2-4-14-8/h2-5H,1H3 |
| Standard InChI Key | RWNPHTCQXYXZQA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CS2)C(=O)Cl |
Introduction
1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride is a chemical compound characterized by its molecular formula C9H7ClN2OS and a molecular weight of approximately 226.68 g/mol. It belongs to the pyrazole derivatives class, featuring a five-membered ring with two nitrogen atoms and a carbonyl chloride functional group. This compound is notable for its reactivity in synthetic chemistry, particularly in acylation processes.
Synthesis Methods
The synthesis of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride typically involves multiple steps, which can be optimized for yield and purity. While specific synthesis protocols are not detailed in the available literature, pyrazole derivatives often involve reactions such as cyclization and substitution reactions to introduce the thiophene and carbonyl chloride groups.
Applications and Reactivity
The carbonyl chloride group in this compound is highly reactive, making it suitable for acylation reactions. This reactivity is advantageous in synthetic chemistry, allowing for the formation of various derivatives through reactions with nucleophiles.
Related Compounds
Several compounds share structural similarities with 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride. Notable examples include:
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1-Methyl-3-thien-2-yl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid instead of carbonyl chloride.
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1-Methyl-3-(furan-2-yl)-1H-pyrazole: Features a furan ring instead of thiophene.
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4-Aminoantipyrine: A well-known pyrazolone derivative with significant biological activity.
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